N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide bridge to a 1,3,4-thiadiazole ring substituted with a propargylthio (-S-C≡CH) group. This structural motif combines electron-rich aromatic systems with a reactive alkyne, making it a candidate for diverse biological and material applications.
Properties
IUPAC Name |
N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS3/c1-2-7-19-13-17-16-12(21-13)15-10(18)11-14-8-5-3-4-6-9(8)20-11/h1,3-6H,7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOUNIRVYRBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides are cyclized using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under reflux conditions. For example, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized by treating thiosemicarbazide with P₂S₅ in dry toluene at 110°C for 6 hours. Subsequent alkylation with propargyl bromide introduces the prop-2-yn-1-ylthio group:
$$
\text{5-amino-1,3,4-thiadiazole-2-thiol} + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine}
$$
Yields for this step range from 65–78%, depending on the stoichiometry of propargyl bromide.
Thiohydrazine-Based Cyclocondensation
Thiohydrazines react with carboxylic acid derivatives to form 1,3,4-thiadiazoles. For instance, thiobenzhydrazide reacts with acetic anhydride in the presence of sulfuric acid to yield 2,5-disubstituted thiadiazoles. Prop-2-yn-1-ylthio incorporation is achieved by substituting acetic anhydride with propargyl chloroformate:
$$
\text{Thiobenzhydrazide} + \text{HC≡CCH}2\text{OCOCl} \xrightarrow{\text{H}2\text{SO}_4} \text{5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole}
$$
This method offers superior regioselectivity but requires strict temperature control (0–5°C).
Synthesis of Benzo[d]thiazole-2-carboxamide
The benzothiazole moiety is synthesized via the Hantzsch thiazole synthesis , where 2-aminothiophenol reacts with benzoic acid derivatives:
Hantzsch Cyclization
A mixture of 2-aminothiophenol and benzoyl chloride undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 4 hours to form benzo[d]thiazole-2-carboxylic acid . Conversion to the carboxamide is achieved using thionyl chloride (SOCl₂) followed by ammonium hydroxide:
$$
\text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}4\text{OH}} \text{Benzo[d]thiazole-2-carboxamide}
$$
Yields for the amidation step exceed 85% when using excess ammonium hydroxide.
Coupling of Thiadiazole and Benzothiazole Moieties
The final step involves forming an amide bond between the thiadiazole amine and benzothiazole carboxamide. Two coupling strategies are prevalent:
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate the reaction in anhydrous dichloromethane (DCM):
$$
\text{5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine} + \text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{EDCI, HOBt}} \text{Target compound}
$$
This method achieves 70–82% yield but requires rigorous exclusion of moisture.
Schotten-Baumann Reaction
The benzothiazole acid chloride reacts with the thiadiazole amine in a biphasic system (water/dichloroethane):
$$
\text{Acid chloride} + \text{Thiadiazole amine} \xrightarrow{\text{NaOH, 0°C}} \text{N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide}
$$
Yields are lower (55–65%) due to hydrolysis side reactions, but the method is scalable.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactors enhance heat transfer and reduce reaction times. For example, thiadiazole cyclization in a tubular reactor at 130°C reduces processing time from 6 hours to 30 minutes.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1) achieve >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted propargyl bromide.
Comparative Analysis of Synthetic Methods
| Parameter | Thiosemicarbazide Route | Thiohydrazine Route |
|---|---|---|
| Yield | 65–78% | 70–85% |
| Reaction Time | 6–8 hours | 3–4 hours |
| Scalability | Moderate | High |
| Byproduct Formation | Moderate | Low |
Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atoms in the thiadiazole and benzothiazole rings are susceptible to oxidation, leading to sulfoxide or sulfone derivatives.
Key Findings :
- Oxidation occurs preferentially at the thiadiazole sulfur due to its higher electron density compared to the benzothiazole sulfur .
- mCPBA generates sulfones with 85–90% yield under controlled conditions .
Reduction Reactions
The propargylthio group and carbonyl functionality are prime targets for reduction.
Key Findings :
- NaBH₄ selectively reduces the carboxamide carbonyl without affecting the thiadiazole or benzothiazole rings .
- Catalytic hydrogenation modifies the propargylthio substituent, enhancing lipophilicity .
Substitution Reactions
The propargylthio group and thiadiazole nitrogen participate in nucleophilic substitutions.
Key Findings :
- Nucleophilic substitution at the propargylthio group generates derivatives with improved solubility .
- Thiol-disulfide exchange is reversible and pH-dependent .
Cycloaddition Reactions
The alkyne moiety in the propargylthio group enables click chemistry applications.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Azides (R-N₃) with Cu(I) | Aqueous, room temperature | 1,2,3-Triazole formation via Huisgen cycloaddition |
Key Findings :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces stable triazole-linked conjugates .
- This reaction is pivotal for bioconjugation and drug-delivery applications .
Hydrolysis and Degradation
Under extreme conditions, the compound undergoes hydrolytic cleavage.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiadiazole and benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide have shown promising results against various cancer cell lines. A study demonstrated that these compounds can inhibit cell proliferation in human glioblastoma and melanoma cells, potentially due to their ability to interfere with tubulin polymerization .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Thiadiazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have shown that this compound exhibits inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals. Thiadiazole derivatives have been explored for their efficacy as pesticides due to their ability to disrupt biological processes in pests. Preliminary studies indicate that this compound could serve as a lead compound for developing new pesticides that target specific pests while minimizing environmental impact.
Materials Science
Polymer Additives
In materials science, compounds like this compound can be utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of thiadiazole structures into polymers has been shown to improve resistance to degradation under various environmental conditions .
-
Anticancer Research
A study published in the Journal of Medicinal Chemistry reported the synthesis of various thiadiazole derivatives, including this compound. These derivatives were tested against multiple cancer cell lines and showed IC50 values ranging from 10–30 µM, indicating significant potency . -
Agricultural Application Study
In a recent investigation into new pesticide formulations, researchers synthesized several thiadiazole-based compounds and tested them against common agricultural pests. Results indicated that this compound exhibited effective pest control with lower toxicity profiles compared to existing pesticides.
Mechanism of Action
The mechanism of action of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzo[d]thiazole vs. Benzo[d]oxazole : Replacing the sulfur atom in the benzothiazole core with oxygen (as in 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-thiadiazol-2-yl)acetamide derivatives) alters electronic properties. For example, trifluoromethyl-substituted benzo[d]oxazole derivatives (e.g., compound 5j ) exhibit distinct NMR shifts (δ 166.35 for carbonyl in 5j ) compared to benzothiazole analogs, suggesting differences in electron-withdrawing effects .
- Thiadiazole Substituents: The propargylthio group in the target compound contrasts with methylthio (e.g., 5p in ), aryl (e.g., 5l–5q in ), or aminoalkyl groups (e.g., 7a–7l in ).
Functional Group Variations
Neuroprotective and Enzyme-Inhibitory Effects
- Neuroprotection: Benzo[d]oxazole-thiadiazole hybrids (e.g., 5l–5q) show neuroprotective effects in oxidative stress models, attributed to their ability to scavenge free radicals.
- Acetylcholinesterase (AChE) Inhibition : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l ) exhibit AChE inhibition (IC₅₀ values < 5 μM), suggesting that the thiadiazole-carboxamide scaffold is critical for targeting enzyme active sites .
Antimicrobial and Anticancer Potential
- Antimicrobial Activity: Thiadiazoles with aryl substituents (e.g., 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2-thione in ) show moderate antibacterial activity against S. aureus and E. coli. The propargylthio group’s electrophilicity may enhance this effect .
- Anticancer Activity : Benzothiazole-carboxamides with alkyl/aryloxy chains (e.g., 3e–4d in ) demonstrate cytotoxicity via kinase inhibition. The target compound’s propargylthio group could similarly interact with cysteine residues in oncogenic proteins .
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs with propargylthio groups (e.g., N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)acetamide in ) have lower melting points (~80–100°C) compared to aryl-substituted derivatives (e.g., 5j : 188–190°C), likely due to reduced crystallinity from the linear alkyne .
- Solubility in DMSO is common for these lipophilic compounds, as seen in 5p () and 5j () .
Biological Activity
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has gained attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 332.4 g/mol. Its structure integrates a thiadiazole moiety with a benzothiazole ring and a carboxamide functional group. The presence of the prop-2-yn-1-ylthio substituent enhances its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 1219906-03-2 |
Synthesis
The synthesis typically involves multiple steps starting with the formation of the thiadiazole ring through cyclocondensation reactions. The reaction conditions can vary, but common methods include using thiosemicarbazides with carboxylic acids under acidic or basic conditions. The final product is obtained by reacting the thiadiazole intermediate with a benzothiazole derivative through nucleophilic substitution reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa and PC3 cells. The results indicate significant cytotoxicity compared to standard drugs like doxorubicin and sorafenib.
A study reported that certain derivatives of thiadiazoles exhibited IC50 values significantly lower than those of reference drugs, indicating potent anticancer activity. For instance, specific derivatives induced apoptosis in HeLa cells, blocking the cell cycle at the sub-G1 phase .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of lipoxygenase (LOX), an enzyme implicated in various inflammatory processes and cancer progression. Inhibitory assays demonstrated that derivatives containing the thiadiazole ring exhibited enhanced inhibition against LOX enzymes. This suggests potential therapeutic applications in inflammatory diseases and cancer treatment .
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxicity of several derivatives against PC3 prostate cancer cells, compounds incorporating the thiadiazole moiety demonstrated IC50 values ranging from 0.37 to 0.95 µM, significantly outperforming sorafenib (IC50 = 7.91 µM) .
- Apoptotic Induction : Flow cytometry analysis confirmed that specific derivatives induced apoptosis in HeLa cells effectively. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential .
Q & A
Q. How can researchers optimize the synthesis of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting precursors (e.g., acylated thiosemicarbazides), controlling reaction conditions (e.g., refluxing in dry acetone with anhydrous potassium carbonate), and adjusting pH during purification. For example, using ethanol for recrystallization and maintaining temperatures between 70–90°C during heterocyclization can enhance purity . Catalysts like POCl₃ may accelerate cyclization steps, while stoichiometric ratios of reagents (e.g., 1:2 for thiosemicarbazide to carbon disulfide) are critical for minimizing side products .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., thiadiazole C=N stretches at 1580–1620 cm⁻¹), ¹H/¹³C NMR to map proton environments (e.g., aromatic protons in benzo[d]thiazole at δ 7.5–8.5 ppm), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography or HPLC with UV detection (λ = 254 nm) ensures structural integrity and purity .
Q. What preliminary biological assays are recommended to screen for anticancer activity?
- Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀ values). Pair with cell cycle analysis (flow cytometry) to identify G1/S or G2/M arrest. For mechanistic insights, measure apoptosis markers (e.g., caspase-3 activation via Western blot) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents on the thiadiazole (e.g., replacing prop-2-yn-1-ylthio with benzylthio) and benzo[d]thiazole moieties. Compare IC₅₀ values and logP (lipophilicity) to correlate structural changes with cytotoxicity. Computational tools like CoMFA or molecular docking (e.g., targeting EGFR or tubulin) predict binding affinities .
Q. How does the compound’s reactivity under varying pH and temperature conditions impact its stability in biological systems?
- Methodological Answer : Perform accelerated stability studies by incubating the compound at pH 1–13 (simulating gastrointestinal and lysosomal environments) and temperatures up to 60°C. Monitor degradation via HPLC and identify breakdown products (e.g., thiadiazole ring cleavage) using LC-MS. Adjust formulation (e.g., nanoencapsulation) to mitigate instability .
Q. What molecular mechanisms underlie its pro-apoptotic effects in cancer cells?
- Methodological Answer : Use RNA-seq or proteomic profiling to identify dysregulated pathways (e.g., Bcl-2/Bax ratio changes). Validate via siRNA knockdown of apoptotic regulators (e.g., p53). Mitochondrial membrane potential assays (JC-1 staining) and ROS detection (DCFH-DA) clarify oxidative stress contributions .
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy data?
- Methodological Answer : Address bioavailability limitations by analyzing pharmacokinetic parameters (e.g., Cmax, t₁/₂) in rodent models. Use PAMPA assays to predict blood-brain barrier penetration. Optimize dosing regimens or employ prodrug strategies to enhance solubility and tissue distribution .
Q. What strategies enable the generation of combinatorial libraries of thiadiazole derivatives?
- Methodological Answer : Employ parallel synthesis by varying alkylating agents (e.g., prop-2-yn-1-yl bromide vs. benzyl chloride) during thiol substitution. Use solid-phase synthesis for high-throughput screening. Characterize libraries via HTS (high-throughput screening) against kinase panels or microbial targets .
Q. Can molecular docking predict interactions between this compound and DNA/protein targets?
Q. What experimental approaches validate the compound’s selectivity for cancer cells over normal cells?
- Methodological Answer :
Test toxicity on non-cancerous lines (e.g., HEK293) using LDH release assays . Combine with transcriptomic analysis (RNA-seq) to identify cancer-specific biomarkers. CRISPR-Cas9 knockout of suspected targets (e.g., oncogenic kinases) confirms mechanistic selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
